REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6]([CH3:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8](O)=[O:9])(=[O:3])[CH3:2].S(Cl)([Cl:17])=O.Cl>C1(C)C(C)=CC=CC=1>[C:1]([O:4][C:5]1[C:6]([CH3:14])=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([Cl:17])=[O:9])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
140 g
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
42.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture is heated further
|
Type
|
CUSTOM
|
Details
|
At approx. 75° C.
|
Type
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TEMPERATURE
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Details
|
The solution is cooled to approx. 50° C. under nitrogen
|
Type
|
DISTILLATION
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Details
|
At atmospheric pressure and later under reduced pressure, first xylene and thionyl chloride residues and then the product are distilled over
|
Type
|
DISTILLATION
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Details
|
The product distills over at 15 mbar and 147.0-148.0° C
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C(C(=O)Cl)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.6 g | |
YIELD: PERCENTYIELD | 97.3% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |